molecular formula C10H10Cl2O3 B165536 Ethyl 2,4-dichlorophenoxyacetate CAS No. 533-23-3

Ethyl 2,4-dichlorophenoxyacetate

Cat. No. B165536
CAS RN: 533-23-3
M. Wt: 249.09 g/mol
InChI Key: JSLBZIVMVVHMDJ-UHFFFAOYSA-N
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Patent
US05698539

Procedure details

1.3 g (14 mmol) of H2SO4 were added to 15.0 g (68 mmol) of 2,4-dichlorophenoxyacetic acid in 20 ml of ethanol, and the mixture was refluxed for 5 hours. The mixture was subsequently concentrated in vacuo, the residue was poured into 100 ml of ice-water, the organic phase was separated off, and the aqueous phase was extracted using ether. The combined organic phases were washed using 2N Na2CO3 solution and water, dried over magnesium sulfate and concentrated. 8.9 g (53% of theory) of ethyl 2,4-dichlorophenoxyacetate were obtained as a colorless oil.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Cl:6][C:7]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:8]=1[O:9][CH2:10][C:11]([OH:13])=[O:12].[CH2:19](O)[CH3:20]>>[Cl:6][C:7]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:8]=1[O:9][CH2:10][C:11]([O:13][CH2:19][CH3:20])=[O:12]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was subsequently concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured into 100 ml of ice-water
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted
WASH
Type
WASH
Details
The combined organic phases were washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(=O)OCC)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.